Potassium 2-oxo-2-(4-phenylpiperazin-1-yl)acetate
Description
Properties
IUPAC Name |
potassium;2-oxo-2-(4-phenylpiperazin-1-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3.K/c15-11(12(16)17)14-8-6-13(7-9-14)10-4-2-1-3-5-10;/h1-5H,6-9H2,(H,16,17);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXUQCFLBZIJCNE-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C(=O)[O-].[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13KN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Potassium 2-oxo-2-(4-phenylpiperazin-1-yl)acetate typically involves the reaction of 4-phenylpiperazine with an oxoacetate precursor. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as:
Formation of the piperazine derivative: Reacting 4-phenylpiperazine with an appropriate acylating agent.
Introduction of the oxoacetate group: Using a suitable oxoacetate precursor under basic conditions to form the final product.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, potentially leading to the formation of more oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms of the piperazine ring.
Substitution: Various substitution reactions can occur on the phenyl ring or the piperazine nitrogen atoms, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic reagents depending on the desired substitution.
Major Products: The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemical Applications
Building Block in Synthesis:
Potassium 2-oxo-2-(4-phenylpiperazin-1-yl)acetate serves as a crucial building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile component in organic synthesis. The compound can undergo several reactions, including oxidation, reduction, and nucleophilic substitution, to yield various derivatives with potential applications in pharmaceuticals and materials science.
Biological Applications
Neuropharmacological Research:
Research indicates that derivatives of this compound exhibit potential neuropharmacological activities. For instance, studies have identified its role as an acetylcholinesterase inhibitor, which is critical for enhancing cognitive function in conditions such as Alzheimer's disease. By inhibiting this enzyme, the compound may increase acetylcholine levels in the brain, thereby improving synaptic transmission and cognitive performance .
Anticonvulsant Activity:
A significant body of research has focused on the anticonvulsant properties of compounds related to this compound. In a study involving the synthesis of various derivatives, several compounds demonstrated high activity in established seizure models, such as the maximal electroshock and pentylenetetrazole tests. These findings suggest that modifications to the core structure can enhance anticonvulsant efficacy .
Medicinal Applications
Potential Therapeutic Agent:
The compound is being explored for its therapeutic potential in treating neurological disorders and cancer. Its mechanism of action involves interaction with specific molecular targets, which may include enzyme inhibition and receptor modulation. For example, certain derivatives have shown promise in preclinical models for their ability to inhibit tumor growth or enhance neuronal survival under stress conditions .
Industrial Applications
Development of New Materials:
In industrial contexts, this compound is utilized in the development of new materials and specialty chemicals. Its unique chemical properties allow it to be integrated into various formulations for enhanced performance characteristics, such as improved stability or reactivity in chemical processes.
Mechanism of Action
The mechanism by which Potassium 2-oxo-2-(4-phenylpiperazin-1-yl)acetate exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the brain. This inhibition can lead to increased levels of acetylcholine, potentially improving cognitive function in conditions like Alzheimer’s disease .
Comparison with Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a piperazine ring, used as an acetylcholinesterase inhibitor.
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: Known for its anticonvulsant activity.
Uniqueness: Potassium 2-oxo-2-(4-phenylpiperazin-1-yl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its potential as a therapeutic agent for neurological conditions sets it apart from other similar compounds.
Biological Activity
Potassium 2-oxo-2-(4-phenylpiperazin-1-yl)acetate is a compound of growing interest in the field of medicinal chemistry, particularly for its potential neurological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound is characterized by the presence of a piperazine ring attached to an oxoacetate moiety. Its synthesis typically involves the reaction of 4-phenylpiperazine with an oxoacetate precursor under controlled conditions to ensure high yield and purity. The general synthetic route includes:
- Formation of the Piperazine Derivative : Reacting 4-phenylpiperazine with an acylating agent.
- Introduction of the Oxoacetate Group : Using a suitable oxoacetate precursor under basic conditions.
This compound is primarily investigated for its interaction with acetylcholinesterase (AChE), an enzyme that hydrolyzes acetylcholine in the synaptic cleft. By inhibiting AChE, this compound may increase acetylcholine levels, which could enhance cognitive functions, particularly in neurodegenerative diseases such as Alzheimer's disease.
Neurological Applications
Research indicates that this compound exhibits promising anticonvulsant properties. In a study involving various derivatives, several compounds were tested for their efficacy in seizure models, including maximal electroshock and pentylenetetrazole-induced seizures in mice. The results demonstrated that many derivatives exhibited significant anticonvulsant activity, suggesting that this compound class may be beneficial for treating epilepsy .
Anticancer Potential
The compound has also been explored for its anticancer properties. Research indicates that derivatives containing the 4-phenylpiperazine moiety can induce apoptosis in cancer cell lines such as HCT-116 and MCF-7. These studies revealed that these compounds can cause cell cycle arrest and promote apoptosis through mechanisms independent of p53 status .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is necessary:
| Compound Name | Mechanism | Biological Activity |
|---|---|---|
| 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide | AChE inhibitor | Anticonvulsant |
| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide | Anticonvulsant | Effective against seizures |
| This compound | AChE inhibitor | Anticonvulsant and potential cognitive enhancer |
Case Studies and Research Findings
- Anticonvulsant Activity : In a study assessing various derivatives, this compound was shown to be effective in reducing seizure activity in multiple models, indicating its potential as a therapeutic agent for epilepsy .
- Cognitive Enhancement : Another study highlighted its potential role in enhancing cognitive function through AChE inhibition, suggesting applications in treating Alzheimer's disease.
- Apoptosis Induction in Cancer Cells : Research demonstrated that compounds derived from this compound could induce apoptosis in cancer cells through mechanisms that do not rely on p53 pathways, thus providing insights into developing novel anticancer therapies .
Q & A
Basic Research Questions
Q. How can the structure of potassium 2-oxo-2-(4-phenylpiperazin-1-yl)acetate be confirmed experimentally?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural elucidation. For example, NMR (500 MHz, CDCl) and NMR (125 MHz, CDCl) data for the allyl ester analog (Allyl 2-oxo-2-(4-phenylpiperazin-1-yl)acetate) confirm the presence of key functional groups, such as the carbonyl (δ ~165–170 ppm in NMR) and piperazine ring protons (δ ~2.5–3.5 ppm in NMR) . X-ray crystallography using programs like SHELXL can further validate bond lengths and angles in crystalline derivatives .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Follow guidelines for structurally related piperazine derivatives:
- Use personal protective equipment (PPE), including nitrile gloves and fume hoods, to avoid inhalation or skin contact.
- Store in a dry, ventilated area at 2–8°C, protected from light and moisture, as per safety data for analogous compounds (e.g., methyl 2-[4-(4-aminophenyl)piperazin-1-yl]acetate) .
- For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous organic waste .
Q. What synthetic routes are available for preparing derivatives of 2-oxo-2-(4-phenylpiperazin-1-yl)acetate?
- Methodological Answer : Key steps include:
- Acylation : React 4-phenylpiperazine with activated esters (e.g., ethyl oxalyl chloride) under anhydrous conditions in dichloromethane (DCM) at 0–5°C.
- Salt Formation : Neutralize the free acid with potassium hydroxide in ethanol to obtain the potassium salt.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water .
Advanced Research Questions
Q. How can computational methods predict the biological targets of this compound?
- Methodological Answer :
- Perform molecular docking studies using software like AutoDock Vina or Schrödinger Suite. For example, dock the compound into the active site of serotonin receptors (5-HT) due to the piperazine moiety’s affinity for GPCRs.
- Validate predictions with in vitro binding assays (e.g., radioligand displacement assays using -8-OH-DPAT for 5-HT) .
Q. What strategies mitigate contradictions in pharmacological data for 2-oxo-2-(4-phenylpiperazin-1-yl)acetate derivatives?
- Methodological Answer :
- Metabolic Stability : Assess hepatic microsomal stability (e.g., rat liver microsomes, NADPH cofactor) to identify rapid degradation pathways.
- Selectivity Profiling : Use kinase panels or off-target screening (e.g., Eurofins CEREP panels) to rule out non-specific binding.
- Data Normalization : Compare results against positive controls (e.g., anticonvulsant activity data for pyrrolidine-2,5-dione derivatives) .
Q. How can reaction intermediates be stabilized during the synthesis of 2-oxo-2-(4-phenylpiperazin-1-yl)acetate analogs?
- Methodological Answer :
- Low-Temperature Quenching : For acid-sensitive intermediates (e.g., oxalyl chloride adducts), quench reactions at –20°C in dry THF.
- Inert Atmosphere : Use Schlenk lines or gloveboxes to prevent oxidation of reactive intermediates (e.g., enolates).
- Real-Time Monitoring : Employ inline FTIR or LC-MS to track intermediate stability .
Q. What advanced analytical techniques characterize the metabolic fate of 2-oxo-2-(4-phenylpiperazin-1-yl)acetate derivatives?
- Methodological Answer :
- In Vitro Biotransformation : Incubate with human liver microsomes (HLMs) and analyze metabolites via UPLC-QTOF-MS.
- Isotopic Labeling : Use -labeled acetate groups to track metabolic cleavage sites.
- Cryo-EM or X-ray Crystallography : Resolve structures of metabolite-enzyme complexes (e.g., cytochrome P450 isoforms) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
